γ-胡萝卜素

描述

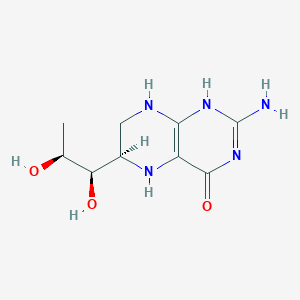

Gamma-Carotene is a carotenoid and a biosynthetic intermediate for cyclized carotenoid synthesis in plants. It is formed from the cyclization of lycopene by lycopene cyclase epsilon . It is a cyclic carotene and a carotenoid beta-end derivative .

Synthesis Analysis

Gamma-Carotene is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) through phytoene, phytofluene, ζ-carotene (zeta-carotene), neurosporene, lycopene, and gamma-carotene . It is obtained by the cyclisation of lycopene . A study identified 33 structural genes from the carotenoid biosynthetic pathway .Molecular Structure Analysis

Carotenoids have a C40 linear and symmetrical skeleton that gives rise to a wide array of structures of carotenes and xanthophylls in plant tissues. These include acyclic, monocyclic, and dicyclic carotenoids, along with hydroxy and epoxy xanthophylls and apocarotenoids .Chemical Reactions Analysis

Carotenoids have interesting history of analysis that started from simple colorimetric assessment of its quantity as colorant agent . They are capable of irreversible oxidation of fundamental biological macromolecules: proteins, lipids, nucleic acids, and carbohydrates .Physical And Chemical Properties Analysis

Gamma-Carotene has a molecular weight of 536.9 g/mol . Its density is 0.9±0.1 g/cm3, boiling point is 657.8±25.0 °C at 760 mmHg, and vapour pressure is 0.0±1.0 mmHg at 25°C .科学研究应用

视觉作用

γ-胡萝卜素与其他类胡萝卜素一样,在视力的发育和维持中起着至关重要的作用 . 它是维生素A原类胡萝卜素之一,对视力至关重要 .

抗氧化活性

γ-胡萝卜素具有很高的抗氧化活性,并促进自由基清除 . 这种特性有助于预防慢性病 .

膳食重要性

类胡萝卜素,包括γ-胡萝卜素,是人类饮食的重要组成部分,在人类营养、健康和疾病中起着关键作用 . 它们存在于生态系统的各个部分,包括植物、动物,甚至微生物 .

疾病预防

摄入类胡萝卜素,包括γ-胡萝卜素,与降低成人和儿童患某些癌症、冠心病、中风、2型糖尿病和哮喘的风险有关 .

食品工业中的应用

尽管类胡萝卜素,包括γ-胡萝卜素,在水中不稳定且溶解性差,但它们仍被用于食品工业 . 然而,由于它们快速释放和低生物利用度,它们的应用受到限制 .

包封技术

作用机制

Target of Action

Gamma-Carotene, a type of carotenoid, is a biosynthetic intermediate for cyclized carotenoid synthesis in plants . It is formed from the cyclization of lycopene by lycopene cyclase epsilon . Along with several other carotenoids, gamma-carotene is a vitamer of vitamin A in herbivores and omnivores .

Mode of Action

Gamma-Carotene interacts with its targets through a series of biochemical reactions. Carotenoids with a cyclized, beta-ionone ring can be converted to vitamin A, also known as retinol, by the enzyme beta-carotene 15,15’-dioxygenase .

Biochemical Pathways

Gamma-Carotene is involved in the carotenoid biosynthesis pathway . It is a precursor to vitamin A and is converted into vitamin A in the body . The carotenoids are precursors of vitamin A and are converted into vitamin A in the body .

Pharmacokinetics

It is known that carotenoids are highly soluble in organic solvents and insoluble in polar solvents .

Result of Action

The beneficial properties of gamma-Carotene in the prevention of various diseases, such as tumor formation, cardiovascular diseases, and vision problems, have been documented due to their roles as antioxidants .

Action Environment

The action of gamma-Carotene can be influenced by various environmental factors. For instance, gamma-Carotene has been identified as a biomarker for green and purple sulfur bacteria in marine sediments, implying a past euxinic environment, where water columns were anoxic and sulfidic . This suggests that the action, efficacy, and stability of gamma-Carotene can be influenced by the environmental conditions in which it is found.

属性

IUPAC Name |

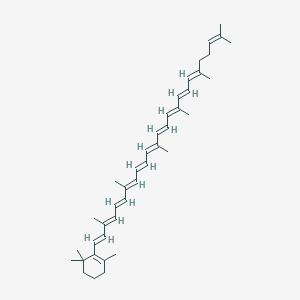

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQKOYFGHJYEFS-BXOLYSJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897429 | |

| Record name | gamma-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

472-93-5 | |

| Record name | γ-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH369M0SOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of gamma-carotene?

A1: Gamma-carotene has a molecular formula of C40H56 and a molecular weight of 536.87 g/mol.

Q2: What are the key spectroscopic characteristics of gamma-carotene?

A2: Gamma-carotene exhibits specific absorption maxima in the UV-Vis spectrum, typically in the range of 430-460 nm, contributing to its yellow-orange color.

Q3: Which analytical methods are used to identify and quantify gamma-carotene?

A3: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection is commonly used for accurate identification and quantification of gamma-carotene in various matrices. []

Q4: What is the role of gamma-carotene in carotenoid biosynthesis?

A4: Gamma-carotene is an important intermediate in the biosynthesis of other carotenoids. It is formed from lycopene through the action of lycopene cyclase enzymes. [, , , , ]

Q5: What is unique about the lycopene cyclase from Neurospora crassa in relation to gamma-carotene production?

A5: The Neurospora crassa lycopene cyclase exhibits a preference for single cyclizations of lycopene, leading to the formation of monocyclic gamma-carotene derivatives. This characteristic makes it a valuable tool for the biotechnological production of these compounds. []

Q6: In which organisms is gamma-carotene found?

A6: Gamma-carotene is found in a variety of organisms, including plants like tomatoes [], carrots [], and peppers [], as well as microorganisms like the fungus Phycomyces blakesleeanus [], the bacterium Erwinia herbicola [], and the dinoflagellate Crypthecodinium cohnii []. It is also found in certain fruits like watermelons [] and guavas. []

Q7: What is the biological significance of gamma-carotene?

A7: While gamma-carotene itself may have limited vitamin A activity, its metabolites, formed during its conversion to retinol, are thought to contribute to overall vitamin A levels in the body. []

Q8: How does the presence of a keto group at the C-4 position in gamma-carotene derivatives, like those found in Deinococcus radiodurans, affect its antioxidant activity?

A8: The introduction of a keto group at the C-4 position in gamma-carotene derivatives was shown to enhance their antioxidant activity, likely due to the extended conjugated double bond system and increased stability provided by the keto group. []

Q9: What is the role of gamma-carotene in relation to singlet oxygen?

A9: Gamma-carotene acts as a potent quencher of singlet oxygen, a reactive oxygen species, highlighting its potential as an antioxidant. Its quenching ability, although lower than lycopene, contributes to protecting biological systems from oxidative damage. []

Q10: Are there any specific health benefits associated with gamma-carotene?

A10: While more research is needed, studies suggest that gamma-carotene, along with other carotenoids, might provide benefits against certain types of cancer due to their antioxidant properties. []

Q11: How do mutations affect gamma-carotene synthesis in tomatoes?

A11: In tomatoes, the non-ripening (nor) mutant impacts carotenoid accumulation, leading to a predominance of phytoene, beta-carotene, and neurosporene. This mutation affects the normal progression of lycopene conversion to gamma-carotene and ultimately beta-carotene, illustrating the role of specific genes in regulating carotenoid biosynthesis. []

Q12: How do mutations affect gamma-carotene synthesis in Phycomyces blakesleeanus?

A12: Studies utilizing Phycomyces blakesleeanus mutants, such as C2 and C9, have provided insights into the multi-step enzymatic process of carotenoid biosynthesis. These mutants exhibit altered carotenoid profiles, with C2 lacking carotenoids and C9 accumulating lycopene, highlighting the disruption of gamma-carotene and beta-carotene formation due to specific genetic defects. [, ]

Q13: What are the potential applications of gamma-carotene?

A13: Gamma-carotene, due to its color and potential health benefits, is being explored as a natural food colorant and as a potential source of vitamin A. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。